molecular formula C13H18N2O2 B582012 4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester CAS No. 885272-42-4

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B582012
CAS No.: 885272-42-4
M. Wt: 234.299
InChI Key: AJOIZSPQKCKYRW-UHFFFAOYSA-N
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Description

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and tert-butyl esters.

    Reaction Conditions: The key steps often involve the protection of the amino group, followed by the introduction of the tert-butyl ester group. Common reagents used include tert-butyl chloroformate and bases like triethylamine.

    Purification: The final product is usually purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides stability and lipophilicity, making it a valuable intermediate in synthetic chemistry and drug development.

Biological Activity

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (abbreviated as 4-Amino-DIH) is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, synthesizing available research findings and highlighting its potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : Approximately 234.3 g/mol
  • Structural Features : The compound features an indole ring fused with a carboxylic acid and an amino group, along with a tert-butyl ester functional group. These structural elements are crucial for its biological interactions and activities.

The biological activity of 4-Amino-DIH is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The amino group serves as a nucleophile, facilitating reactions with electrophiles, while the tert-butyl ester can undergo hydrolysis under specific conditions to yield biologically active metabolites. These interactions can modulate pathways involved in inflammation, microbial resistance, and potentially cancer progression.

Biological Activities

Research indicates that 4-Amino-DIH exhibits several significant biological activities:

  • Antimicrobial Activity :
    • Compounds similar to 4-Amino-DIH have demonstrated antimicrobial properties against various pathogens. In studies, derivatives showed effectiveness against bacteria such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    • The compound's potential to inhibit pro-inflammatory cytokines like IL-6 and TNF-α has been noted, indicating its role in modulating inflammatory responses .
  • Anticancer Properties :
    • Preliminary studies suggest that 4-Amino-DIH may possess anticancer potential by targeting specific molecular pathways involved in tumor growth and progression. Its structural similarity to known antitumor agents positions it as a candidate for further investigation in cancer therapeutics .
  • Antioxidant Activity :
    • The compound has shown promising results in antioxidant assays, indicating its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-Amino-DIH:

  • A study on hybrid compounds derived from 4-Amino-DIH demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Another investigation focused on the synthesis of thiourea derivatives from similar indole compounds showed effective antibacterial and anticancer activities, reinforcing the therapeutic potential of indole-based structures .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
5-Amino-2,3-dihydroindole-1-carboxylic acidC₁₃H₁₈N₂O₂234.3 g/molAntimicrobial
3-Amino-2,3-dihydroindole-1-carboxylic acidC₁₃H₁₈N₂O₂234.3 g/molAnticancer
4-Aminoindoline-1-carboxylic acidC₉H₉N₂O₂165.18 g/molAntioxidant

Properties

IUPAC Name

tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOIZSPQKCKYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680511
Record name tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-42-4
Record name 1,1-Dimethylethyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
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